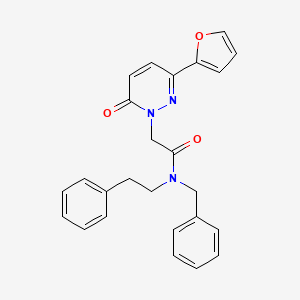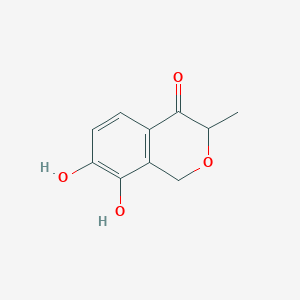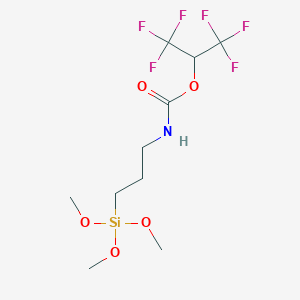
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is a specialized organosilane compound. It is characterized by the presence of a hexafluoropropyl group and a trimethoxysilylpropyl group, making it a versatile compound in various chemical applications. This compound is known for its unique properties, including high thermal stability and reactivity, which make it valuable in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an isocyanate derivative of 3-trimethoxysilylpropyl. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a tertiary amine such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the hexafluoropropyl group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include alkyl halides or other electrophiles, with reactions often conducted in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanols and siloxanes.
Substitution: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing compounds. This property is particularly useful in the formation of stable coatings and adhesives. The hexafluoropropyl group enhances the compound’s thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in various chemical reactions.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Another silylating reagent used in peptide synthesis and other applications.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is unique due to its combination of a highly fluorinated group and a trimethoxysilyl group. This combination imparts both high thermal stability and reactivity, making it suitable for a wide range of applications that require durable and stable chemical bonds.
Properties
Molecular Formula |
C10H17F6NO5Si |
|---|---|
Molecular Weight |
373.32 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C10H17F6NO5Si/c1-19-23(20-2,21-3)6-4-5-17-8(18)22-7(9(11,12)13)10(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
BBMZBXUJVVONOG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)OC(C(F)(F)F)C(F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



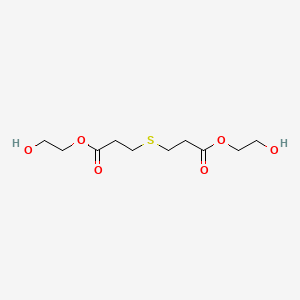
![4-(3-{2-[3-(Trifluoromethyl)phenyl]aziridin-1-yl}propyl)benzamide](/img/structure/B14127491.png)

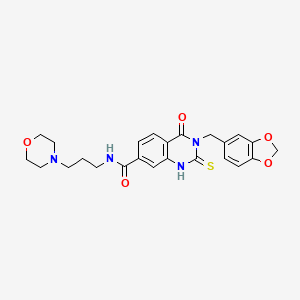
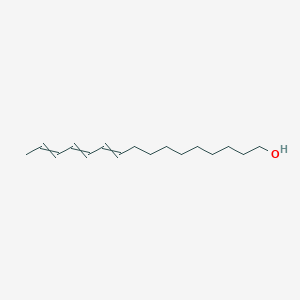
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14127513.png)
![1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)

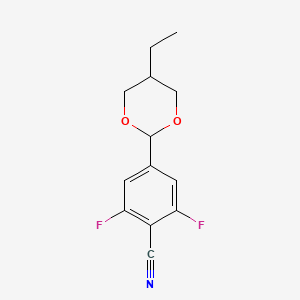
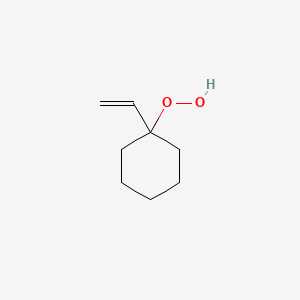
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
